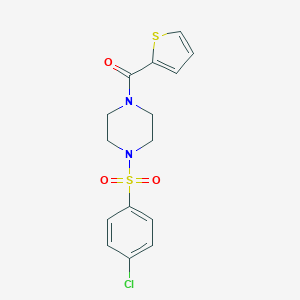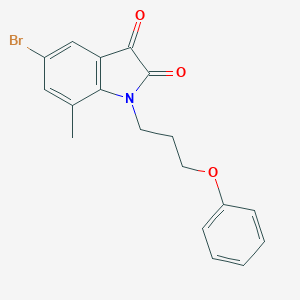![molecular formula C20H21NO4 B367238 1'-(4-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-61-8](/img/structure/B367238.png)
1'-(4-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane is an organic compound with the molecular formula (CH2)4O2. It is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions . Indolin is a component of many biologically active molecules and pharmaceuticals .
Synthesis Analysis
The parent 1,3-dioxane is prepared by the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . Substituted derivatives can be used as protecting groups for carbonyl compounds .Molecular Structure Analysis
The molecular structure of 1,3-dioxane involves a six-membered ring with two oxygen atoms and four carbon atoms .Chemical Reactions Analysis
1,3-Dioxane can react with various reagents. For example, a reagent combination of NaIO4 and NH2OH·HCl reacts with α,β-unsaturated ketones followed by the nucleophile ethylene glycol allowing the synthesis of 2,3-disubstituted 1,4-dioxanes .Physical And Chemical Properties Analysis
1,3-Dioxane is a colorless liquid with a faint sweet odor similar to that of diethyl ether. It has a density of 1.033 g/mL, a melting point of 11.8 °C, and a boiling point of 101.1 °C .Aplicaciones Científicas De Investigación
Colorimetric Detection of Mercury Ions
A novel spirooxazine derivative, specifically 6'-(indolin-1-yl)-1-(4-methoxybenzyl)-3,3-dimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (SPO), has been synthesized and identified as a highly sensitive and selective probe for the colorimetric detection of CH3Hg+ and Hg2+ ions. This compound undergoes structural isomerization upon UV activation, enabling the colorimetric sensing of mercury ions in solutions, with a detection limit at the nanomolar level, showcasing potential for environmental monitoring and safety assessments (Pattaweepaiboon et al., 2020).
Pharmacological Properties of Sila-Analogues
Research on 1'-(4-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one and its derivatives, specifically the sila-analogues, has demonstrated significant pharmacological potential. These compounds have been studied for their affinities towards various central nervous system receptors, showcasing their relevance in developing treatments for neurological disorders. The study emphasizes the importance of structural variations, such as the replacement of carbon with silicon, in modulating the biological activity and affinity towards σ receptors (Tacke et al., 2003).
Synthesis of Spirocyclohexane Derivatives
Innovative synthetic pathways to spiro[cyclohexane-1,3'-indoline]-2',4-diones have been developed, starting from 3-chloromethylene-2-indolones. This work illustrates a multi-step process that culminates in the production of spiro compounds with potential applications in medicinal chemistry and material science. The methodology offers a practical approach to obtaining spiro derivatives in satisfactory yields, contributing to the diversity of chemical entities available for further pharmacological evaluation (Beccalli et al., 2003).
Antitumor Activity of Aminopyridyl Derivatives
A series of aminopyridyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been synthesized and evaluated for their antitumor efficacy. These compounds, especially the potent c-Met/ALK dual inhibitor identified as compound 5b or SMU-B, have shown significant tumor growth inhibition in human gastric carcinoma xenograft models. This research opens new avenues for the development of selective, efficacious cancer therapies targeting specific oncogenic drivers (Li et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1'-[(4-methoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-4-9-18-17(12-14)20(24-10-3-11-25-20)19(22)21(18)13-15-5-7-16(23-2)8-6-15/h4-9,12H,3,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIPBHIFPWULDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367158.png)

![2-{3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367160.png)
![4-chlorophenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B367161.png)
![2-[3-(4-chloro-2-methylphenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367163.png)
![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)
![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367170.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)

![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)
![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)

